3-Methyl-5-propoxybenzonitrile

Description

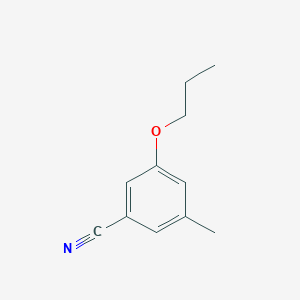

3-Methyl-5-propoxybenzonitrile is a substituted benzonitrile derivative featuring a methyl group at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 5-position of the aromatic ring. The nitrile group (-C≡N) at position 1 confers electron-withdrawing properties, while the methyl and propoxy substituents modulate electronic and steric effects. This compound’s physicochemical properties—such as lipophilicity, solubility, and reactivity—are influenced by these substituents.

Properties

IUPAC Name |

3-methyl-5-propoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-4-13-11-6-9(2)5-10(7-11)8-12/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBXJGZQGPFXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-propoxybenzonitrile can be achieved through several methods. One common approach involves the alkylation of 3-methylbenzonitrile with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Suzuki-Miyaura coupling, where 3-methyl-5-bromobenzonitrile is reacted with propylboronic acid in the presence of a palladium catalyst and a base such as potassium phosphate. This reaction is usually performed in a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-propoxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitrile group can yield primary amines using reagents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

Oxidation: 3-Methyl-5-propoxybenzoic acid.

Reduction: 3-Methyl-5-propoxybenzylamine.

Substitution: 3-Methyl-5-propoxy-2-bromobenzonitrile.

Scientific Research Applications

3-Methyl-5-propoxybenzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-propoxybenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The propoxy and methyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-methyl-5-propoxybenzonitrile with three structurally related compounds from published literature, focusing on substituent effects, spectral properties, and functional group interactions.

(E)-Methyl 4-(3-Chloropropoxy)-2-(2-Cyanovinylamino)-5-Methoxybenzoate ()

- Substituents: Chloropropoxy, methoxy, cyano vinylamino, and ester groups.

- Key Differences: The chloropropoxy group increases polarity and molecular weight compared to the non-halogenated propoxy group in this compound. Chlorine’s electronegativity may also enhance reactivity in nucleophilic substitutions . The ester moiety in this compound introduces hydrolytic instability under acidic or basic conditions, unlike the stable nitrile group in the target compound. Spectral Data: The cyano vinylamino group likely shows a distinct IR stretch near 2220–2240 cm⁻¹ (C≡N), similar to the nitrile group in this compound .

1,3-Bis(5-Methoxy-2-Mercaptobenzimidazole) Propane ()

- Substituents : Methoxy, mercapto (-SH), and benzimidazole groups.

- Key Differences :

- Mercapto Groups : The -SH groups enable hydrogen bonding, increasing aqueous solubility compared to the lipophilic propoxy and methyl groups in this compound .

- Electronic Effects : Methoxy groups are electron-donating, contrasting with the electron-withdrawing nitrile in the target compound. This difference alters aromatic ring reactivity, affecting electrophilic substitution patterns.

- Spectral Data : The IR spectrum of this compound shows a C-S stretch at 624 cm⁻¹, absent in nitrile-containing analogs .

3-[6-Bromo-2-Fluoro-3-(1H-Pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-5-Chlorobenzonitrile ()

- Substituents : Bromo, fluoro, chloro, pyrazolopyridazine, and nitrile groups.

- Key Differences: Halogen Effects: Bromo and fluoro substituents increase molecular weight and steric bulk compared to the methyl group in this compound. Halogens also direct electrophilic substitutions meta/para . This could enhance binding affinity in biological targets . Nitrile Group: Both compounds share the nitrile functional group, but its position (5-chloro vs. 3-methyl-5-propoxy) alters electronic distribution on the aromatic ring.

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Impact : Propoxy and methyl groups in this compound balance lipophilicity and stability, making it suitable for applications requiring prolonged metabolic resistance (e.g., agrochemicals) .

- Nitrile Utility : The nitrile group’s electron-withdrawing nature enhances aromatic ring electrophilicity, facilitating reactions like nucleophilic additions—a trait shared with ’s compound .

- Spectral Distinctions : IR and NMR data from highlight how mercapto and methoxy groups produce unique spectral signatures compared to nitrile-dominated profiles in and .

Biological Activity

Overview

3-Methyl-5-propoxybenzonitrile is an organic compound with the molecular formula CHNO. It is a derivative of benzonitrile, distinguished by a methyl group at the third position and a propoxy group at the fifth position on the benzene ring. This unique structural configuration contributes to its biological activity, particularly in enzyme interactions and receptor binding.

The compound's structure can be summarized as follows:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNO |

| InChI | InChI=1S/CHNO/c1-3-4-13-11-6-9(2)5-10(7-11)8-12/h5-7H,3-4H,1-2H |

| InChI Key | OUBXJGZQGPFXLS-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The nitrile group can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity and specificity. The propoxy and methyl groups contribute to the compound's lipophilicity, influencing its distribution and interaction within biological membranes.

Biological Activities

- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, potentially affecting metabolic pathways. This inhibition may be useful in drug development for conditions where enzyme activity needs to be modulated.

- Receptor Binding : The compound's structure allows for specific interactions with receptors, which may lead to alterations in cellular signaling pathways. This property is significant for developing therapeutic agents targeting specific receptors.

Research Findings

Recent studies have focused on the synthesis, characterization, and biological evaluation of this compound:

Synthesis Methods

The synthesis of this compound typically involves:

- Alkylation : 3-methylbenzonitrile is alkylated with propyl bromide in the presence of a base like potassium carbonate.

- Suzuki-Miyaura Coupling : This method uses 3-methyl-5-bromobenzonitrile reacted with propylboronic acid under palladium catalysis.

Case Studies

-

Study on Enzyme Interaction :

- A study demonstrated that this compound inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. The inhibition was quantified using IC50 values, indicating effective concentration levels required for half-maximal inhibition.

-

Receptor Binding Assay :

- In vitro assays showed that the compound binds to specific G protein-coupled receptors (GPCRs), suggesting potential applications in treating disorders associated with these receptors.

Comparative Analysis

To understand the uniqueness of this compound, it is compared with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 3-Methylbenzonitrile | Lacks propoxy group | Less lipophilic, lower receptor affinity |

| 5-Propoxybenzonitrile | Lacks methyl group | Different reactivity |

| 3-Methyl-4-propoxybenzonitrile | Positional isomer | Varies in enzyme interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.